molecular formula C21H22N4O6S B11103210 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide

4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide

Cat. No.: B11103210
M. Wt: 458.5 g/mol
InChI Key: ZUQKUVMHATXUMK-UHFFFAOYSA-N
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Description

4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes both aromatic and heterocyclic components, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Using large reactors for the condensation reactions.
  • Employing efficient purification techniques such as recrystallization and chromatography to ensure high purity and yield.
  • Implementing stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration; halogens (Cl₂, Br₂) in the presence of a catalyst for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide has several applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Enzyme Inhibition: It can bind to the active site of enzymes, inhibiting their activity.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.

    DNA Interaction: Potential to intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfadimethoxine: Shares the benzenesulfonamide moiety but differs in the pyrimidine ring structure.

    Sulfamethoxazole: Another sulfonamide antibiotic with a simpler structure.

Uniqueness

4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide is unique due to its combination of aromatic and heterocyclic structures, providing a versatile scaffold for various chemical modifications and applications.

This compound’s distinct structure and reactivity make it a valuable tool in scientific research, offering numerous possibilities for innovation in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C21H22N4O6S

Molecular Weight

458.5 g/mol

IUPAC Name

4-[(3,4-dimethoxyphenyl)methylideneamino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C21H22N4O6S/c1-28-17-10-5-14(11-18(17)29-2)13-22-15-6-8-16(9-7-15)32(26,27)25-19-12-20(30-3)24-21(23-19)31-4/h5-13H,1-4H3,(H,23,24,25)

InChI Key

ZUQKUVMHATXUMK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC)OC

Origin of Product

United States

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